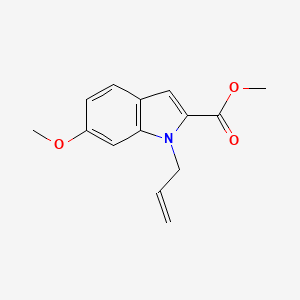

Methyl 6-methoxy-1-(prop-2-en-1-yl)-1H-indole-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 6-methoxy-1-(prop-2-en-1-yl)-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by its unique structure, which includes a methoxy group, a prop-2-en-1-yl group, and a carboxylate ester group attached to the indole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-methoxy-1-(prop-2-en-1-yl)-1H-indole-2-carboxylate typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base like potassium carbonate.

Attachment of the Prop-2-en-1-yl Group: This can be achieved through a Friedel-Crafts alkylation reaction, where the indole is reacted with an appropriate alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride.

Esterification: The carboxylate ester group is introduced by reacting the carboxylic acid derivative of the indole with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The methoxy group at position 6 activates the indole ring for electrophilic substitution, directing incoming electrophiles to specific positions. The prop-2-en-1-yl (allyl) group at position 1 introduces steric and electronic effects, further modulating reactivity.

Functional Group Transformations

The allyl (prop-2-en-1-yl) and ester groups enable diverse transformations.

Allyl Group Reactivity

The allyl substituent undergoes typical alkene reactions:

-

Hydrohalogenation : Reaction with HBr yields 1-(2-bromopropyl)-substituted indole.

-

Oxidation : Ozonolysis cleaves the double bond, generating a carbonyl group (1-(2-oxopropyl) derivative).

Ester Hydrolysis

The methyl ester at position 2 is hydrolyzed under acidic or basic conditions:

-

Basic Hydrolysis : NaOH/EtOH yields 6-methoxy-1-(prop-2-en-1-yl)-1H-indole-2-carboxylic acid.

-

Acidic Hydrolysis : HCl/H₂O produces the same carboxylic acid but with slower kinetics.

Oxidative Dimerization

Under oxidative conditions (e.g., FeCl₃, air), the indole ring undergoes dimerization:

-

Product : Bis-indole linked via C3–C3′ or C7–C7′ bonds.

-

Mechanism : Radical intermediates form, stabilized by methoxy and allyl groups. This reaction is significant for synthesizing dimeric bioactive compounds .

Cross-Coupling Reactions

The indole scaffold participates in Pd-catalyzed couplings:

-

Suzuki Coupling : A halogenated derivative (e.g., 7-bromo) reacts with aryl boronic acids to form biaryl structures.

-

Heck Reaction : The allyl group engages in coupling with alkenes, extending conjugation.

Biological Activity and Derivatives

Structural analogs of this compound exhibit notable bioactivity:

-

Anticancer Activity : Methyl 6-methoxy-3-(4-methoxyphenyl)-1H-indole-2-carboxylate (a close analog) shows GI₅₀ values <1 µM against tumor cell lines, attributed to interactions with DNA topoisomerases .

-

Anti-inflammatory Properties : Methoxyindoles inhibit myeloperoxidase and 5-lipoxygenase, suggesting potential for derivative synthesis .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Methyl 6-methoxy-1-(prop-2-en-1-yl)-1H-indole-2-carboxylate has shown promise in anticancer research. Indole derivatives are known for their ability to inhibit cancer cell proliferation. A study highlighted that certain indole derivatives exhibit selective cytotoxicity against various cancer cell lines, suggesting that compounds like methyl 6-methoxy can be optimized for enhanced anticancer activity .

Table 1: Cytotoxicity of Indole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | MCF7 (Breast Cancer) | TBD |

| Methyl 5-methoxyindole-2-carboxylate | HeLa (Cervical Cancer) | TBD |

| Methyl 1H-indole-3-carboxylate | A549 (Lung Cancer) | TBD |

1.2 Neuroprotective Effects

Research indicates that indole derivatives may possess neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer’s. The structural similarity of methyl 6-methoxy compounds to known neuroprotective agents suggests potential applications in this area .

3.1 Pesticidal Activity

Indole derivatives have been explored for their pesticidal properties. Methyl 6-methoxy compounds have shown potential as natural pesticides due to their ability to interfere with the hormonal systems of pests, providing an eco-friendly alternative to synthetic pesticides .

Case Study: Efficacy Against Pests

A study conducted on various indole derivatives demonstrated significant insecticidal activity against common agricultural pests, indicating that methyl 6-methoxy can be further developed for agricultural applications.

Mechanism of Action

The mechanism of action of Methyl 6-methoxy-1-(prop-2-en-1-yl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

Methyl 6-methoxy-1H-indole-2-carboxylate: Lacks the prop-2-en-1-yl group.

Methyl 1-(prop-2-en-1-yl)-1H-indole-2-carboxylate: Lacks the methoxy group.

6-Methoxy-1-(prop-2-en-1-yl)-1H-indole-2-carboxylic acid: Lacks the ester group.

Uniqueness

Methyl 6-methoxy-1-(prop-2-en-1-yl)-1H-indole-2-carboxylate is unique due to the presence of all three functional groups (methoxy, prop-2-en-1-yl, and carboxylate ester) on the indole core, which imparts distinct chemical and biological properties.

Biological Activity

Methyl 6-methoxy-1-(prop-2-en-1-yl)-1H-indole-2-carboxylate (CAS Number: 98081-83-5) is a compound of interest due to its potential biological activities, particularly in the context of cancer research and pharmacology. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁NO₃ |

| Molecular Weight | 205.21 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 370.1 ± 22.0 °C |

| Melting Point | 117 - 119 °C |

| Flash Point | 177.6 ± 22.3 °C |

Synthesis

The synthesis of this compound typically involves the reaction of indole derivatives with methoxycarbonyl groups under specific conditions. The exact synthetic pathway can vary, but it generally includes steps such as condensation reactions and subsequent purification processes to yield the desired compound in high purity.

Anticancer Properties

This compound has shown promising anticancer activity in various studies:

- Mechanism of Action : This compound has been observed to inhibit key protein kinases involved in cancer progression, including EGFR, HER2, and VEGFR-2. These proteins play critical roles in cell signaling pathways that regulate cell proliferation and survival .

- Cell Cycle Arrest : Studies indicate that this compound can induce cell cycle arrest at the G2/M phase, which is crucial for preventing cancer cell division and promoting apoptosis (programmed cell death) .

- Cytotoxicity : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound exhibited IC50 values ranging from low micromolar concentrations (5.04 to 18.67 µM) against breast cancer cell lines (MCF-7) and other types .

Other Biological Activities

Beyond its anticancer properties, this compound may also exhibit:

- Antimicrobial Activity : Similar indole derivatives have been evaluated for their antimicrobial properties, showing effectiveness against various bacterial strains .

- Anti-inflammatory Effects : Some studies suggest that indole derivatives can modulate inflammatory responses, potentially offering therapeutic benefits in inflammatory diseases .

Case Studies

Several case studies have highlighted the biological activity of methyl 6-methoxy derivatives:

Case Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of several indole derivatives, including methyl 6-methoxy compounds, against human cancer cell lines such as MCF-7 and HCT116. The results indicated that these compounds significantly inhibited cell growth with IC50 values comparable to established chemotherapeutic agents like doxorubicin .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to assess the binding affinity of methyl 6-methoxy derivatives with target proteins involved in cancer signaling pathways. These studies revealed that certain modifications to the indole structure could enhance binding affinity and improve biological activity .

Properties

CAS No. |

918161-86-1 |

|---|---|

Molecular Formula |

C14H15NO3 |

Molecular Weight |

245.27 g/mol |

IUPAC Name |

methyl 6-methoxy-1-prop-2-enylindole-2-carboxylate |

InChI |

InChI=1S/C14H15NO3/c1-4-7-15-12-9-11(17-2)6-5-10(12)8-13(15)14(16)18-3/h4-6,8-9H,1,7H2,2-3H3 |

InChI Key |

DBKNWYMSGVXASJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(N2CC=C)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.